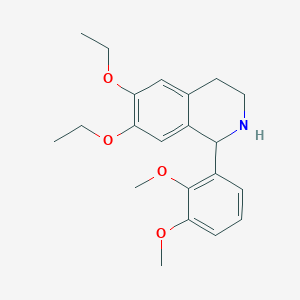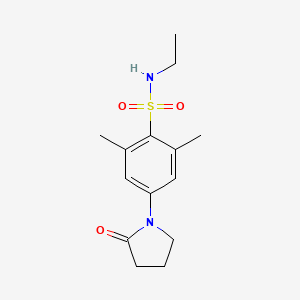![molecular formula C17H17F6N5O2 B15006230 4-(piperidin-1-yl)-6-(2,2,2-trifluoroethoxy)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B15006230.png)
4-(piperidin-1-yl)-6-(2,2,2-trifluoroethoxy)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(piperidin-1-yl)-6-(2,2,2-trifluoroethoxy)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a trifluoroethoxy group, and a trifluoromethoxyphenyl group attached to a triazine core
準備方法
The synthesis of 4-(piperidin-1-yl)-6-(2,2,2-trifluoroethoxy)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine typically involves multiple steps, including the formation of the triazine core and the subsequent attachment of the various functional groups. The synthetic route may include the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.
Introduction of the Trifluoroethoxy Group: This step involves the reaction of the triazine core with a trifluoroethoxy-containing reagent.
Attachment of the Trifluoromethoxyphenyl Group: This can be achieved through coupling reactions using appropriate catalysts and reagents.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for large-scale production.
化学反応の分析
4-(piperidin-1-yl)-6-(2,2,2-trifluoroethoxy)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the triazine core.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the compound.
Coupling Reactions: These reactions can be used to attach additional functional groups or link the compound to other molecules.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, catalysts, and solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-(piperidin-1-yl)-6-(2,2,2-trifluoroethoxy)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of 4-(piperidin-1-yl)-6-(2,2,2-trifluoroethoxy)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
4-(piperidin-1-yl)-6-(2,2,2-trifluoroethoxy)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine can be compared with other similar compounds, such as:
- 4-(piperidin-4-yl)-3-(trifluoromethoxy)phenylurea
- 1-(4-(2,2,2-trifluoroethoxy)phenyl)piperidin-4-one
- 2-(4-(piperidin-4-yl)phenyl)ethan-1-ol hydrochloride
These compounds share structural similarities but differ in their specific functional groups and overall structure, leading to differences in their chemical properties and potential applications. The uniqueness of this compound lies in its combination of functional groups and the resulting chemical and biological properties.
特性
分子式 |
C17H17F6N5O2 |
|---|---|
分子量 |
437.34 g/mol |
IUPAC名 |
4-piperidin-1-yl-6-(2,2,2-trifluoroethoxy)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C17H17F6N5O2/c18-16(19,20)10-29-15-26-13(25-14(27-15)28-8-2-1-3-9-28)24-11-4-6-12(7-5-11)30-17(21,22)23/h4-7H,1-3,8-10H2,(H,24,25,26,27) |
InChIキー |
FXPLZAIKZFRKIT-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)OC(F)(F)F)OCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Adamantanyl-1-[(4-methoxynaphthyl)sulfonyl]piperazine](/img/structure/B15006150.png)
![3-Methyl-5-amino-7-nitroamino-S-triazolo[4,3-a]-S-triazine](/img/structure/B15006160.png)
![(3,4-Dimethoxyphenyl)[4-(2,6-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B15006171.png)
![3-[4,6-bis(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B15006175.png)
![N-{1-[2-(3,4-diethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}acetamide](/img/structure/B15006183.png)
![6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15006186.png)
![1,3-dimethyl-8-(piperidin-1-yl)-7-{3-[(2E)-piperidin-2-ylideneamino]propyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15006194.png)
![3-[1-Bromo-2-(4-chlorophenyl)-2-oxoethyl]-6-(4-bromophenyl)-3,5,5-trimethyloxane-2,4-dione](/img/structure/B15006199.png)

![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-(3-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15006205.png)

![N-[1-(Adamantan-1-YL)propyl]-4-chloronaphthalene-1-sulfonamide](/img/structure/B15006222.png)
![7-(4-chlorophenyl)-1-[2-(3,4-diethoxyphenyl)ethyl]-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15006239.png)

